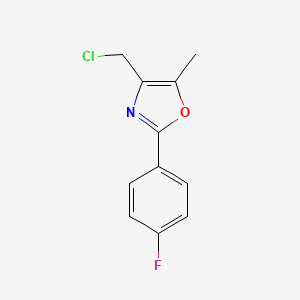

4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole

Beschreibung

Eigenschaften

IUPAC Name |

4-(chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJILHLRJFFFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442461 | |

| Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625826-69-9 | |

| Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole (CAS No: 625826-69-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently demonstrated the pivotal role of well-characterized, high-purity intermediates in the successful progression of drug discovery and development pipelines. The oxazole scaffold, in particular, represents a cornerstone of medicinal chemistry, affording compounds with a broad spectrum of biological activities. This guide is dedicated to a comprehensive exploration of 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole, a key building block that has demonstrated significant utility in the synthesis of targeted therapeutics. Our objective is to move beyond a simple recitation of facts and provide a deep, practical understanding of this compound, grounded in established scientific principles and methodologies. Every piece of information, from synthesis protocols to safety measures, is presented with the intent to empower researchers to utilize this versatile molecule with confidence and precision.

Compound Overview and Significance

4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole is a substituted oxazole derivative that has emerged as a valuable intermediate in the synthesis of complex bioactive molecules.[1] Its structure, featuring a reactive chloromethyl group, a chemically stable fluorophenyl moiety, and a methylated oxazole core, offers multiple points for synthetic elaboration.

The primary significance of this compound lies in its application as a key precursor in the development of targeted therapies, particularly in oncology.[1] The inherent reactivity of the chloromethyl group allows for facile introduction of this fragment into larger molecular scaffolds, a critical step in the construction of pharmacologically active agents.

Key Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in synthesis and formulation. The following table summarizes the key properties of 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole.

| Property | Value | Source |

| CAS Number | 625826-69-9 | [Chem-Impex][1] |

| Molecular Formula | C₁₁H₉ClFNO | [Chem-Impex][1] |

| Molecular Weight | 225.65 g/mol | [Chem-Impex][1] |

| Appearance | White to off-white crystalline powder | Generic |

| Melting Point | Not explicitly available in searched literature | |

| Boiling Point | Not explicitly available in searched literature | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | Inferred from general properties of similar compounds |

Synthesis of 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole

The synthesis of substituted oxazoles can be achieved through various established methodologies. Two of the most prominent are the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis. While a specific, detailed protocol for the target molecule was not found in the available literature, a general and plausible synthetic approach can be outlined based on these classical methods.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be constructed from simpler, commercially available precursors. The Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone, presents a viable route.

Caption: Retrosynthetic analysis for the synthesis of the target oxazole.

Proposed Experimental Protocol (Robinson-Gabriel Approach)

This protocol is a generalized procedure based on the principles of the Robinson-Gabriel synthesis and should be optimized for specific laboratory conditions.[2][3]

Step 1: Synthesis of N-(1,3-dichloropropan-2-yl)-4-fluorobenzamide

-

To a stirred solution of 1,3-dichloropropan-2-amine hydrochloride in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine to neutralize the hydrochloride salt.

-

Slowly add a solution of 4-fluorobenzoyl chloride in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1,3-dichloropropan-2-yl)-4-fluorobenzamide, which can be purified by recrystallization or column chromatography.

Step 2: Cyclization to 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole

-

Treat the N-(1,3-dichloropropan-2-yl)-4-fluorobenzamide from the previous step with a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide.

-

Heat the reaction mixture to facilitate the intramolecular cyclization and dehydration. The reaction progress should be monitored by TLC.

-

After completion, carefully quench the reaction by pouring it onto ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole.

Causality Behind Experimental Choices:

-

Choice of Base in Step 1: Triethylamine is a common organic base used to scavenge the HCl generated during the acylation reaction, driving the reaction to completion.

-

Dehydrating Agent in Step 2: Strong dehydrating agents like sulfuric acid or phosphorus pentoxide are necessary to promote the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.[2]

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Applications in Drug Discovery: A Key Intermediate for MDM2 Inhibitors

The primary utility of 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole in medicinal chemistry is as a reactive intermediate for the synthesis of more complex molecules. A notable application is in the development of small-molecule inhibitors of the MDM2-p53 protein-protein interaction.[4][5] The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, and its activity is negatively regulated by the MDM2 oncoprotein.[6] In many cancers where p53 is not mutated, its function is inhibited by overexpression of MDM2. Therefore, inhibiting the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and induce apoptosis in cancer cells.

Spirooxindole-based compounds have been identified as a privileged scaffold for the inhibition of the MDM2-p53 interaction.[6] The synthesis of some of these potent inhibitors utilizes 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole as a key building block. The chloromethyl group allows for the facile attachment of the oxazole moiety to the core spirooxindole structure through nucleophilic substitution reactions.

Caption: General workflow for the incorporation of the oxazole moiety into MDM2 inhibitors.

The 2-(4-fluorophenyl)-5-methyloxazole portion of the molecule often plays a crucial role in binding to a hydrophobic pocket of the MDM2 protein, contributing to the overall high binding affinity of the inhibitor.[4]

Safety and Handling

Hazard Identification:

-

Toxicity: Chloromethylated compounds are often alkylating agents and should be treated as potentially toxic and mutagenic.

-

Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory tract.

-

Sensitization: May cause skin sensitization upon repeated contact.

Recommended Handling Procedures:

-

Engineering Controls: All handling of the solid and its solutions should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat should be worn at all times.

-

-

Hygiene Measures: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Spectral Data and Characterization

While specific, authenticated spectra for 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole were not found in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[8][9][10][11]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the 4-fluorophenyl ring.

-

Chloromethyl Protons: A singlet at approximately δ 4.5-5.0 ppm, integrating to 2H.

-

Methyl Protons: A singlet at approximately δ 2.3-2.6 ppm, integrating to 3H.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Several signals in the aromatic region (δ 115-165 ppm), including carbons of the fluorophenyl ring and the oxazole ring.

-

Oxazole Carbons: Signals corresponding to the C2, C4, and C5 carbons of the oxazole ring.

-

Chloromethyl Carbon: A signal around δ 40-45 ppm.

-

Methyl Carbon: A signal around δ 10-15 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

C=N and C=C Stretching: Characteristic bands in the 1500-1650 cm⁻¹ region from the oxazole and phenyl rings.

-

C-O-C Stretching: A strong band around 1050-1250 cm⁻¹ corresponding to the ether linkage within the oxazole ring.

-

C-Cl Stretching: A band in the 600-800 cm⁻¹ region.

-

C-F Stretching: A strong band around 1100-1250 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A peak at m/z = 225, with a characteristic M+2 isotope peak at m/z = 227 due to the presence of chlorine.

Conclusion

4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole stands as a testament to the power of functionalized heterocyclic intermediates in modern drug discovery. Its strategic combination of a reactive handle and a stable, biologically relevant core makes it an invaluable tool for medicinal chemists. This guide has aimed to provide a comprehensive and practical overview of this compound, from its synthesis to its application and safe handling. As research into targeted therapies continues to advance, the importance of such well-defined building blocks will undoubtedly grow, paving the way for the development of novel and more effective medicines.

References

- Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839.

- Van Leusen, A. M., et al. (1972). A novel and efficient synthesis of oxazoles from tosylmethylisocyanide and carbonyl compounds. Tetrahedron Letters, 13(23), 2369–2372.

- Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408.

-

Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Retrieved from [Link]

-

Albert Einstein College of Medicine. (n.d.). Methyl Chloromethyl Ether Awareness Training. Retrieved from [Link]

-

Scribd. (n.d.). 5-Iii) Sem 4. Retrieved from [Link]

-

Macmillan Group, Princeton University. (n.d.). Oxazole. Retrieved from [Link]

- MDPI. (2020). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 25(1), 123.

-

ResearchGate. (2015). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-[(2-fluorophenyl)methyl]-2-(4-methylphenoxymethyl)-1H-1,3-benzodiazole. Retrieved from [Link]

-

SpectraBase. (n.d.). (2R,4R,5R)-2-(4-fluorophenyl)-4-methyl-5-phenyl-1,3-oxazolidine. Retrieved from [Link]

- BioDiscovery. (2013). Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics. BioDiscovery, 8, e9.

- PubMed Central (PMC). (2013). Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. Organic Process Research & Development, 17(10), 1245–1250.

- PubMed Central (PMC). (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649.

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

- ACS Publications. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408.

- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

-

PubChem. (n.d.). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole. Retrieved from [Link]

-

NIH. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

- MDPI. (2022).

-

Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

-

YouTube. (2021, October 30). Van Leusen Reaction. Retrieved from [Link]

-

ResearchGate. (2017, June 14). Are there any safety issues in using alkyl chloroformates? Retrieved from [Link]

- MDPI. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 2.

- MDPI. (2021). Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core. Molecules, 26(1), 1.

- MDPI. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(1), 1.

- MDPI. (2026).

- Google Patents. (n.d.). CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate.

-

PubMed. (n.d.). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures. Retrieved from [Link]

-

ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Retrieved from [Link]

- MDPI. (2019). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 24(1), 1.

-

NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). (n.d.). Retrieved from [Link]

-

Preprints.org. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

PubMed. (n.d.). 2,4,5-Tris(alkoxyaryl)imidazoline derivatives as potent scaffold for novel p53-MDM2 interaction inhibitors: Design, synthesis, and biological evaluation. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]

- Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.

- Google Patents. (n.d.). CN102643162B - A method for preparing 1-(2-chlorophenyl)-2-(4-fluorophenyl) propylene.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

- MDPI. (2016). Trichloromethylthiolation of N-Heterocycles: Practical and Completely Regioselective. Molecules, 21(3), 345.

Sources

- 1. Trichloromethylthiolation of N-Heterocycles: Practical and Completely Regioselective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]

- 6. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempanda.com [chempanda.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Structural Elucidation of 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole

Introduction

4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole is a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] Its substituted oxazole core serves as a versatile scaffold in the synthesis of a wide array of bioactive molecules, including anti-cancer agents and agrochemicals.[1] The presence of a reactive chloromethyl group, a fluorophenyl moiety, and a methyloxazole ring bestows upon it a unique combination of steric and electronic properties that are crucial for its application in drug design and development. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical techniques employed in the structural elucidation of this compound, grounded in the principles of scientific integrity and field-proven insights.

Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry (MS) is an indispensable first step in the structural elucidation of a novel compound, providing the molecular weight and crucial information about the elemental composition and fragmentation patterns.

Ionization Techniques: Choosing the Right Tool for the Job

The choice of ionization technique is critical for obtaining high-quality mass spectra. For 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole, both hard and soft ionization methods offer complementary information.

-

Electron Ionization (EI): As a hard ionization technique, EI bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation.[2] This "molecular fingerprint" is invaluable for structural elucidation and for matching against spectral libraries.[2]

-

Electrospray Ionization (ESI): A soft ionization technique, ESI is particularly useful for confirming the molecular weight of the parent compound with minimal fragmentation. It is the preferred method for generating the protonated molecule [M+H]⁺ for high-resolution mass spectrometry (HRMS) analysis.

High-Resolution Mass Spectrometry (HRMS): The Key to Elemental Composition

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule. For the target compound with a molecular formula of C₁₁H₉ClFNO, the expected monoisotopic mass is 225.0384.

| Adduct | Calculated m/z |

| [M+H]⁺ | 226.0462 |

| [M+Na]⁺ | 248.0282 |

Table 1: Predicted m/z values for common adducts of 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole in HRMS.

Isotopic Pattern Analysis: The Telltale Signature of Chlorine

A key feature in the mass spectrum of this compound is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance.[3][4] This results in a characteristic M+2 peak in the mass spectrum that is approximately one-third the intensity of the molecular ion peak (M+).[3][4][5] This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

Fragmentation Analysis: Deconstructing the Molecule

The fragmentation pattern observed in the mass spectrum provides a roadmap to the compound's structure. The general fragmentation of halogenated organic compounds often involves the loss of the halogen or a group containing it.[2][6] For 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole, key fragmentation pathways would include the loss of the chloromethyl group and cleavages within the oxazole ring.

A simplified fragmentation pathway for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the connectivity of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | ~2.4 | Singlet | 3H |

| CH₂Cl | ~4.6 | Singlet | 2H |

| Aromatic (ortho to F) | ~7.2 | Triplet | 2H |

| Aromatic (meta to F) | ~8.0 | Doublet of doublets | 2H |

Table 2: Predicted ¹H NMR chemical shifts for 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole.

The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the oxazole ring and the fluorine atom will cause the aromatic protons to be shifted downfield. The chloromethyl protons will also be significantly downfield due to the adjacent chlorine atom.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| CH₃ | ~10-15 |

| CH₂Cl | ~40-45 |

| C4 (oxazole) | ~130-135 |

| C5 (oxazole) | ~145-150 |

| C2 (oxazole) | ~160-165 |

| Aromatic (ipso-C) | ~125-130 |

| Aromatic (ortho to F) | ~115-120 (d, JCF ≈ 22 Hz) |

| Aromatic (meta to F) | ~130-135 (d, JCF ≈ 9 Hz) |

| Aromatic (para to substituent) | ~163-168 (d, JCF ≈ 250 Hz) |

Table 3: Predicted ¹³C NMR chemical shifts for 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole. Note the characteristic C-F coupling constants.

The chemical shifts of the oxazole ring carbons are particularly diagnostic.[7] The presence of the fluorine atom will result in characteristic splitting patterns for the aromatic carbons due to C-F coupling.

2D NMR Techniques: Connecting the Dots

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

Relationship between 1D and 2D NMR experiments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole would be expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=N stretch (oxazole) | ~1650-1600 |

| C=C stretch (aromatic) | ~1600-1450 |

| C-O stretch (oxazole) | ~1300-1100 |

| C-F stretch | ~1250-1000 |

| C-Cl stretch | ~800-600 |

Table 4: Key expected IR absorption bands. The exact positions can vary, but the presence of these bands is highly indicative of the proposed structure.[8][9]

Synthesis and Retrospective Analysis: The Ultimate Confirmation

While spectroscopic methods provide strong evidence for a proposed structure, unambiguous confirmation is often achieved through chemical synthesis. A plausible synthetic route to 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole would likely involve the condensation of a suitable amide and a ketone.

A plausible synthetic pathway for the target compound.

By synthesizing the compound through a known reaction pathway and comparing its spectroscopic data to that of the unknown sample, the proposed structure can be definitively confirmed.

Conclusion

The structural elucidation of 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole is a multi-faceted process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the initial molecular formula and key fragmentation information. NMR spectroscopy then offers a detailed map of the proton and carbon skeleton, while IR spectroscopy confirms the presence of key functional groups. Finally, chemical synthesis provides the ultimate and irrefutable proof of the structure. This comprehensive approach ensures the highest level of scientific rigor and confidence in the assigned structure, which is paramount for its application in research and development.

References

- Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Accessed January 17, 2026.

- Chemistry LibreTexts. 16.

- AIP Publishing. Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Accessed January 17, 2026.

- Chemistry LibreTexts.

- ResearchGate. ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins 1... Accessed January 17, 2026.

- The Royal Society of Chemistry. Supporting Information for Synthesis of 2,5-Disubstituted Oxazoles via Cobalt(III)-Catalyzed Cross-Coupling of N-Pivaloyloxyamid. Accessed January 17, 2026.

- ResearchGate. Mass spectrometry of halogen-containing organic compounds. August 5, 2025.

- ResearchGate.

- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Accessed January 17, 2026.

- YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. November 21, 2019.

- Chemical Methodologies. Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. June 27, 2022.

- Canadian Science Publishing. Carbon-13 nuclear magnetic resonance spectra of oxazoles. Accessed January 17, 2026.

- Chem-Impex. 4-Chloromethyl-2-(4-fluorophenyl)-5-methyl-oxazole. Accessed January 17, 2026.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for obtaining 4-(chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole, a key intermediate in the development of various pharmaceutical compounds. The presented methodology is grounded in the principles of the Robinson-Gabriel oxazole synthesis, a classic and reliable method for the formation of 2,4,5-trisubstituted oxazoles. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed protocols, mechanistic insights, and a discussion of the critical parameters involved in each synthetic step.

Introduction and Strategic Overview

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide array of biologically active molecules. The specific substitution pattern of 4-(chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole offers multiple points for further functionalization, making it a valuable building block for combinatorial library synthesis and lead optimization. The 4-fluorophenyl group at the 2-position can modulate pharmacokinetic properties, while the reactive chloromethyl handle at the 4-position provides a convenient site for nucleophilic substitution, allowing for the introduction of diverse side chains.

The synthetic strategy outlined herein is a two-step process commencing with readily available starting materials. The core of this approach is the construction of an α-acylamino ketone intermediate, which then undergoes a cyclodehydration reaction to furnish the desired oxazole ring. This method was chosen for its reliability, scalability, and the commercial availability of the necessary precursors.

Visualizing the Synthetic Pathway

Figure 1: Overall synthetic scheme for 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole.

Part 1: Synthesis of the α-Acylamino Ketone Intermediate

The initial step involves the formation of the key intermediate, N-(1-chloro-2-oxopropyl)-4-fluorobenzamide, through the acylation of 1-amino-3-chloropropan-2-one with 4-fluorobenzoyl chloride. This is a standard amide bond formation reaction.

Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1-amino-3-chloropropan-2-one attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group, facilitated by a base such as pyridine, yields the desired amide. Pyridine also serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol: Synthesis of N-(1-chloro-2-oxopropyl)-4-fluorobenzamide

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 1-Amino-3-chloropropan-2-one HCl | 1.0 | 144.00 | (To be calculated) |

| 4-Fluorobenzoyl chloride | 1.1 | 158.56 | (To be calculated) |

| Pyridine | 2.5 | 79.10 | (To be calculated) |

| Dichloromethane (DCM) | - | 84.93 | (Sufficient volume) |

Procedure:

-

To a stirred solution of 1-amino-3-chloropropan-2-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pyridine (2.5 eq) dropwise.

-

After stirring for 15 minutes, add a solution of 4-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield N-(1-chloro-2-oxopropyl)-4-fluorobenzamide.

Part 2: Robinson-Gabriel Cyclodehydration to the Oxazole Core

The second and final step is the cyclodehydration of the α-acylamino ketone intermediate to form the 2,4,5-trisubstituted oxazole ring. This transformation is a hallmark of the Robinson-Gabriel synthesis and is typically promoted by a strong dehydrating agent.[1][2] In this proposed synthesis, phosphorus oxychloride (POCl₃) is employed, which is a common and effective reagent for this type of cyclization.[3]

Mechanistic Insights

The cyclodehydration is believed to proceed through the following key steps:

-

Enolization: The ketone carbonyl of the α-acylamino ketone tautomerizes to its enol form.

-

Activation: The amide carbonyl oxygen is activated by the Lewis acidic phosphorus oxychloride.

-

Intramolecular Cyclization: The enol hydroxyl group attacks the activated carbonyl carbon, forming a five-membered oxazoline intermediate.

-

Dehydration: Subsequent elimination of water, facilitated by the dehydrating agent, leads to the formation of the aromatic oxazole ring.

Sources

A Technical Guide to the Reactivity and Synthetic Utility of Chloromethyl Oxazoles

Abstract

The oxazole nucleus is a privileged scaffold in medicinal chemistry and drug development, appearing in a multitude of biologically active compounds.[1][2] The introduction of a chloromethyl group onto this heterocyclic core provides a highly versatile and reactive handle for extensive molecular elaboration. This guide offers an in-depth exploration of the chemical reactivity inherent to the chloromethyl group on an oxazole ring. We will dissect the underlying electronic principles governing its reactivity, provide detailed protocols for its most critical transformations—namely nucleophilic substitutions and palladium-catalyzed cross-couplings—and present field-proven insights to guide experimental design for researchers, chemists, and drug development professionals.

The Oxazole Core: A Foundation for Drug Discovery

The 1,3-oxazole is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom.[3] This arrangement results in an electron-deficient ring system, a feature that profoundly influences its chemical properties and those of its substituents.[4][5] The oxazole moiety is a key pharmacophore in numerous FDA-approved drugs and clinical candidates, valued for its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors.[2][6] Its relative stability and capacity for substitution make it a cornerstone in synthetic programs aimed at generating novel therapeutic agents.[7][8]

The chloromethyl group (-CH₂Cl) serves as a potent electrophilic site, transforming the otherwise stable oxazole into a versatile building block for diversification.[9][10] Understanding the nuances of its reactivity is paramount for its effective utilization in complex synthetic campaigns.

Electronic Landscape and Principles of Reactivity

The reactivity of the chloromethyl group is not an isolated property but is intrinsically linked to the electronic nature of the oxazole ring.

-

Electron-Withdrawing Character: The oxazole ring is electron-deficient due to the high electronegativity of its constituent oxygen and nitrogen atoms.[3] This effect is propagated to the attached chloromethyl group.

-

Enhanced Electrophilicity: The electron-withdrawing nature of the oxazole ring, coupled with the inductive effect of the chlorine atom, renders the methylene carbon highly electrophilic (δ+). This pronounced positive character makes it an excellent target for nucleophilic attack.[11][12]

-

Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group, facilitating bond cleavage during substitution reactions. This property is fundamental to the high reactivity of the chloromethyl moiety.[13]

The combination of these factors makes the chloromethyl group on an oxazole highly susceptible to displacement, primarily through a bimolecular nucleophilic substitution (S_N2) mechanism.[9][11][12]

Caption: Electronic influence of the oxazole ring on the chloromethyl group.

Key Transformations: A Synthetic Toolkit

The chloromethyl group is a gateway to a vast array of chemical structures. Its transformations can be broadly categorized into nucleophilic substitutions and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

This is the most fundamental and widely employed reaction of chloromethyl oxazoles. The high electrophilicity of the methylene carbon allows for facile displacement of the chloride by a diverse range of nucleophiles.[11] The reaction typically proceeds via an S_N2 mechanism, characterized by an inversion of stereochemistry if the carbon were chiral.[9]

Common Nucleophiles and Resulting Products:

| Nucleophile Class | Example Reagent | Functional Group Introduced | Product Type |

| Nitrogen | Primary/Secondary Amine (R₂NH) | -NR₂ | Substituted Amine |

| Azide (NaN₃) | -N₃ | Azide | |

| Oxygen | Alkoxide (NaOR) | -OR | Ether |

| Carboxylate (RCOONa) | -OCOR | Ester | |

| Sulfur | Thiol (RSH) / Thiolate (NaSR) | -SR | Thioether (Sulfide) |

| Carbon | Cyanide (NaCN) | -CN | Nitrile |

| Malonate Ester Enolate | -CH(COOR)₂ | Alkylated Malonate |

Field-Proven Protocol: Amine Substitution on 5-(Chloromethyl)oxazole

This protocol describes a general, self-validating procedure for the synthesis of a 5-(aminomethyl)oxazole derivative, a common structural motif in medicinal chemistry.

Objective: To substitute the chloro group of 5-(chloromethyl)-2-isopropyloxazole with piperidine.

Materials:

-

5-(Chloromethyl)-2-isopropyloxazole (1.0 eq.)

-

Piperidine (1.2 eq.)

-

Potassium Carbonate (K₂CO₃, 2.0 eq.), anhydrous

-

Acetonitrile (CH₃CN), anhydrous, sufficient to make a 0.2 M solution

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 5-(chloromethyl)-2-isopropyloxazole (1.0 eq.) and anhydrous acetonitrile.

-

Reagent Addition: Add potassium carbonate (2.0 eq.) to the solution, followed by the dropwise addition of piperidine (1.2 eq.) at room temperature.

-

Causality Insight: K₂CO₃ is a mild, heterogeneous base used to neutralize the HCl generated in situ. Its use prevents the protonation and deactivation of the amine nucleophile. Acetonitrile is a polar aprotic solvent that effectively solvates the reactants without interfering with the S_N2 mechanism.

-

-

Reaction Execution: Stir the reaction mixture vigorously at 40-50 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-8 hours.

-

Work-up: Upon completion, cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to remove any acidic impurities) and brine (to remove water-soluble components).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification & Validation: Purify the crude residue by flash column chromatography on silica gel. The purified product's identity and purity should be confirmed by NMR (¹H, ¹³C) and Mass Spectrometry (MS) analysis.

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Palladium-catalyzed Stille and Suzuki couplings have been successfully employed to functionalize chloromethyl oxazoles, often with high yields. [11][14]For instance, Suzuki-Miyaura coupling reactions have been reported to achieve yields of 85-90% under optimized conditions. [11]

Comparative Reactivity: The Halogen Matters

In synthetic planning, the choice between a chloromethyl, bromomethyl, or iodomethyl group can significantly impact reaction outcomes. The reactivity of these benzylic-type halides in S_N2 reactions follows the order of leaving group ability: I > Br > Cl . [13]

| Feature | Chloromethyl Oxazole | Bromomethyl Oxazole |

|---|---|---|

| Relative Reactivity | Good | Excellent |

| Leaving Group Ability | Moderate | Good |

| Typical Reaction Time | Longer (e.g., 6-24 hours) | Shorter (e.g., 1-4 hours) |

| Typical Temperature | Higher (e.g., 50°C to reflux) | Lower (e.g., Room Temp to 50°C) |

| Cost & Stability | Generally more cost-effective and stable | More expensive and potentially less stable |

Data adapted from general principles and comparative studies on related scaffolds. [13] Expert Insight: While the bromomethyl derivative offers higher reactivity, allowing for milder conditions and shorter reaction times, the chloromethyl analogue is often preferred in large-scale synthesis due to its lower cost and greater stability. [13][15]The need for more forcing conditions with the chloro-derivative must be weighed against these practical advantages.

Conclusion

The chloromethyl group is a powerful and versatile functional handle on the oxazole scaffold. Its pronounced electrophilicity, driven by the electronic properties of the oxazole ring, makes it an ideal substrate for a wide range of transformations, most notably nucleophilic substitutions. By understanding the principles that govern its reactivity and leveraging robust, validated protocols, researchers can efficiently generate diverse libraries of complex molecules. This capability is crucial for accelerating hit-to-lead campaigns and developing the next generation of oxazole-based therapeutics. The strategic choice between chloro- and bromo-derivatives, informed by both chemical reactivity and practical considerations, allows for the fine-tuning of synthetic routes to meet the specific demands of any drug discovery program.

References

-

Ma, E., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1534. Available at: [Link]

-

Ma, E., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

-

Swellmeen, L. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 217-238. Available at: [Link]

-

Hassan, A. A., et al. (n.d.). new chemistry of oxazoles. HETEROCYCLES. Available at: [Link]

-

SlideShare. (2022). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Available at: [Link]

-

Scribd. (n.d.). Oxazole Chemistry Overview. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

-

ResearchGate. (2008). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Available at: [Link]

-

YouTube. (2023). OXAZOLE. Available at: [Link]

-

Wikipedia. (n.d.). Oxazole. Available at: [Link]

-

PubMed. (1998). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Available at: [Link]

-

Ignited Minds Journals. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Available at: [Link]

-

ResearchGate. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

-

ResearchGate. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Available at: [Link]

-

PMC - NIH. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Available at: [Link]

-

PubMed. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Available at: [Link]

-

Beilstein Journals. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Available at: [Link]

-

MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

-

PMC - NIH. (2014). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]

-

Semantic Scholar. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

-

PMC - NIH. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available at: [Link]

-

Bentham Science Publishers. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Available at: [Link]

-

PMC - NIH. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Available at: [Link]

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

-

PMC - NIH. (2024). Denitrogenative dismantling of heteroaromatics by nucleophilic substitution reactions with diazomethyl compounds. Available at: [Link]

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. What is Oxazole?_Chemicalbook [chemicalbook.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. scribd.com [scribd.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 7. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. 5-(Chloromethyl)oxazole | High-Quality Reagent | RUO [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Fluorophenyl Group: A Strategic Tool in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the 4-fluorophenyl group stands out as a frequently employed substituent to enhance the pharmacological profile of bioactive molecules. Its unique electronic properties and relatively small size allow it to serve as a bioisosteric replacement for a phenyl group, offering a range of advantages from improved metabolic stability to enhanced binding affinity.[1][2][3][4] This guide provides an in-depth analysis of the multifaceted roles of the 4-fluorophenyl group in bioactivity, offering insights into its mechanism of action and practical guidance on its application in drug design.

PART 1: Enhancing Metabolic Stability: Blocking the Path of Oxidation

One of the most significant contributions of the 4-fluorophenyl group to a drug's profile is the enhancement of its metabolic stability.[5][6] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism and clearance.[2] The introduction of a fluorine atom at the para-position of a phenyl ring effectively blocks this metabolic "soft spot."

The strong carbon-fluorine (C-F) bond is highly resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[5][6] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, medicinal chemists can hinder oxidative metabolism, leading to a longer drug half-life, reduced clearance, and improved oral bioavailability.[1][5] This "metabolic blocking" strategy is a key reason for the prevalence of the 4-fluorophenyl group in numerous marketed drugs.[7]

Case Study: Statins

A prominent example of the successful application of the 4-fluorophenyl group can be found in the class of synthetic statins, such as atorvastatin and rosuvastatin.[7][8] These cholesterol-lowering drugs feature a 4-fluorophenyl moiety, which has been shown to be crucial for their biological activity.[7] The fluorine atom not only contributes to the binding affinity with the target enzyme, HMG-CoA reductase, but also protects the phenyl ring from metabolic oxidation, thereby enhancing the drug's efficacy and duration of action.[7][9]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a compound, allowing for a direct comparison between a parent compound and its 4-fluorophenyl analog.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.[5][10][11]

Materials:

-

Test compound and its 4-fluorophenyl analog

-

Pooled liver microsomes (human, rat, etc.)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).

-

Prepare the incubation mixture containing liver microsomes and phosphate buffer.

-

Prepare the NADPH regenerating system solution.

-

-

Incubation:

-

In a 96-well plate, add the incubation mixture.

-

Add the test compound to achieve the desired final concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.[10]

-

-

Sample Processing:

-

Seal the plate and vortex to mix.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

-

Data Presentation: Comparative Metabolic Stability

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Phenyl Analog | 15 | 46.2 |

| 4-Fluorophenyl Analog | 45 | 15.4 |

This is example data and will vary depending on the specific compound and experimental conditions.

Caption: Metabolic blocking by the 4-fluorophenyl group.

PART 2: Modulating Binding Affinity and Physicochemical Properties

The influence of the 4-fluorophenyl group extends beyond metabolic stability, impacting a molecule's binding affinity to its target and its overall physicochemical profile.

Binding Interactions

The high electronegativity of the fluorine atom can alter the electronic distribution of the phenyl ring, influencing its interactions with the protein binding pocket.[12] The 4-fluorophenyl group can participate in various non-covalent interactions, including:

-

Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor.[6]

-

Dipole-Dipole Interactions: The polarized C-F bond can engage in favorable dipole-dipole interactions within the binding site.

-

Hydrophobic Interactions: Despite the electronegativity of fluorine, the fluorophenyl group is still largely hydrophobic and can participate in hydrophobic interactions.[7]

-

Orthogonal Multipolar Interactions: The electron-rich fluorine can interact favorably with electron-deficient aromatic rings in the protein.

These subtle yet significant interactions can lead to increased binding affinity and selectivity for the target protein.[1]

Physicochemical Properties

The introduction of a 4-fluorophenyl group can modulate several key physicochemical properties:

-

Lipophilicity (LogP): A single fluorine substitution on a phenyl ring generally leads to a slight increase in lipophilicity.[6] This can influence a compound's solubility, permeability, and plasma protein binding. However, there is a remarkable correlation between LogP and membrane partitioning, indicating that even minor changes in lipophilicity due to fluorination can be relevant for drug optimization.[13][14]

-

pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[6][12] This can alter the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Experimental Protocol: Determining Binding Affinity using Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for quantifying the binding affinity between a ligand (your compound) and a target protein.[15][16]

Objective: To determine the equilibrium dissociation constant (KD) of a compound for its target protein.[15]

Materials:

-

Test compound and its 4-fluorophenyl analog

-

Purified target protein

-

SPR instrument and sensor chips (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution

Procedure:

-

Protein Immobilization:

-

Activate the sensor chip surface using EDC/NHS.

-

Inject the purified target protein to covalently immobilize it onto the chip surface.

-

Deactivate any remaining active esters.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the test compound in running buffer.

-

Inject the compound dilutions over the immobilized protein surface, starting with the lowest concentration.

-

Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the compound to the protein.

-

-

Dissociation:

-

After the association phase, inject running buffer to monitor the dissociation of the compound from the protein.

-

-

Regeneration:

-

Inject a regeneration solution to remove any remaining bound compound and prepare the surface for the next injection.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

Calculate the equilibrium dissociation constant (KD) using the formula: KD = kd / ka. A smaller KD value indicates a higher binding affinity.[15]

-

Caption: Interplay of properties influenced by the 4-fluorophenyl group.

PART 3: Potential Liabilities and Toxicological Considerations

While the 4-fluorophenyl group offers numerous advantages, it is not without potential liabilities. The metabolic stability it confers can sometimes be a double-edged sword. If the parent compound has off-target activities, its increased persistence in the body can lead to an amplified risk of adverse effects.

Furthermore, while the C-F bond is generally stable, metabolism can sometimes occur at other positions on the molecule, potentially leading to the formation of reactive metabolites. In rare cases, defluorination can occur, releasing fluoride ions, which can be toxic at high concentrations.[17] There have also been reports of toxicities associated with certain drugs containing fluorinated phenyl groups, though the direct causal link to the 4-fluorophenyl moiety is not always clear.[18][19]

Therefore, a thorough toxicological assessment of any new drug candidate containing a 4-fluorophenyl group is crucial. This should include in vitro and in vivo studies to evaluate potential off-target effects, reactive metabolite formation, and any other potential toxicities.

Conclusion: A Versatile Tool for Rational Drug Design

The 4-fluorophenyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to enhance metabolic stability, modulate binding affinity, and fine-tune physicochemical properties has led to its widespread use in the development of successful drugs across various therapeutic areas.[1][20] By understanding the multifaceted roles of this seemingly simple substituent, researchers can make more informed decisions in the design and optimization of new drug candidates, ultimately increasing the likelihood of developing safer and more effective medicines. A careful evaluation of both the benefits and potential risks associated with the 4-fluorophenyl group is essential for its successful application in drug discovery.

References

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

Binding Affinity. Malvern Panalytical. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF. ResearchGate. [Link]

-

Overview of methods to measure biochemical binding affinity. YouTube. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

-

Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH. [Link]

-

A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. NIH. [Link]

-

Metabolic Stability Assays. Merck Millipore. [Link]

-

Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. ResearchGate. [Link]

-

Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

-

The Role of Fluorinated Amino Acids in Modern Drug Design. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

-

In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. BioIVT. [Link]

-

Advancing Protein Therapeutics through Proximity-Induced Chemistry. PMC - PubMed Central. [Link]

-

Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

-

Lipophilicity modulations by fluorination correlate with membrane partitioning. ePrints Soton - University of Southampton. [Link]

-

Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter. [Link]

-

Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC - PubMed Central. [Link]

-

Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. MDPI. [Link]

-

Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab. [Link]

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link]

-

Fluorophenyl group of type 2 statins – Fluvastatin. ResearchGate. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

First Death Involving 4-Fluoroethylphenidate (4F-EPH): Case Report, User Experiences, and Review of the Related Literature. PMC - PubMed Central. [Link]

-

Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PubMed Central. [Link]

-

Fluorine bonding--how does it work in protein-ligand interactions?. PubMed. [Link]

-

Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins | Request PDF. ResearchGate. [Link]

-

Quantitative analysis for lipophilic drug transport through a model lipid membrane with membrane retention. PubMed. [Link]

-

4-Fluoromethylphenidate: Fatal Intoxication Involving a Previously Unreported Novel Psychoactive Substance in the USA. ResearchGate. [Link]

-

The Prohibited List. World Anti Doping Agency - WADA. [Link]

-

Predicting retention on immobilized artificial membrane chromatography. Diva-portal.org. [Link]

-

Fluorinated Protein and Peptide Materials for Biomedical Applications. ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 4. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 15. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 16. m.youtube.com [m.youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. First Death Involving 4-Fluoroethylphenidate (4F-EPH): Case Report, User Experiences, and Review of the Related Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxazole Scaffold: A Technical Guide to Its Versatile Research Applications for Scientists and Drug Development Professionals

Abstract The 1,3-oxazole, a five-membered aromatic heterocycle containing nitrogen and oxygen, represents a cornerstone scaffold in modern chemical and biological sciences.[1] Its unique physicochemical properties, including its role as a bioisostere for other key functional groups, have established it as a "privileged structure" in medicinal chemistry.[2][3] This guide provides an in-depth exploration of the diverse research applications of substituted oxazoles. We will delve into their critical role in drug discovery, particularly as anticancer, anti-inflammatory, and antimicrobial agents, explaining the mechanisms of action and structure-activity relationships that drive their efficacy.[4][5][6] Furthermore, we will examine their expanding applications in materials science and chemical biology as fluorescent probes for cellular imaging and as functional components in organic electronics.[7][8] This document serves as a technical resource for researchers, offering detailed experimental protocols and synthesizing field-proven insights to facilitate the rational design and application of novel oxazole derivatives.

The Oxazole Scaffold: Foundational Properties and Significance

The utility of the oxazole ring stems from its distinct electronic and structural characteristics. As a five-membered aromatic heterocycle, it engages in various non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic interactions, which are crucial for binding to biological targets like enzymes and receptors.[1][2]

Physicochemical Properties

The oxazole ring is a planar, aromatic system.[1] It is a weak base, with the conjugate acid having a pKa of approximately 0.8, making it significantly less basic than its imidazole counterpart.[9] This low basicity is a key feature in drug design, influencing solubility and interaction with physiological targets.

-

Reactivity: The reactivity of the oxazole ring is nuanced. Electrophilic substitution typically occurs at the C5 position, especially when activated by electron-donating groups.[10] Nucleophilic attack is favored at the C2 position.[10] Furthermore, the oxazole ring can act as a diene in Diels-Alder reactions, a powerful tool for constructing more complex molecules like pyridines, which was famously used in a synthesis of Vitamin B6.[9][10]

A Privileged Scaffold in Nature and Medicine

The oxazole motif is widely distributed in natural products, particularly those isolated from marine organisms, where they exhibit a vast array of biological activities.[1][11] This natural prevalence has inspired medicinal chemists to adopt the oxazole core in synthetic drug design. Consequently, numerous oxazole-containing drugs have reached the market, targeting a wide range of diseases.

| Drug Name | Therapeutic Class | Primary Mechanism of Action |

| Oxaprozin | Non-Steroidal Anti-inflammatory Drug (NSAID) | Inhibition of cyclooxygenase (COX) enzymes.[2] |

| Ditazole | Platelet Aggregation Inhibitor | Inhibits platelet aggregation.[6] |

| Mubritinib | Tyrosine Kinase Inhibitor | Inhibits tyrosine kinases involved in cancer cell signaling.[6] |

| Aleglitazar | Antidiabetic | Dual PPARα/γ agonist.[6] |

Bioisosterism: The Key to Versatility

A central reason for the oxazole's success in drug discovery is its role as a bioisostere. It can effectively mimic other chemical groups, such as esters, amides, and other heterocycles like thiazoles and imidazoles, while modulating physicochemical properties like metabolic stability, lipophilicity, and target binding affinity.[2][3] This allows for the fine-tuning of a lead compound's pharmacological profile to enhance efficacy and improve its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2]

Applications in Medicinal Chemistry and Drug Discovery

The structural versatility of the oxazole ring has led to its incorporation into a multitude of therapeutic agents. Its ability to serve as a core scaffold allows for substitution at multiple positions, enabling the systematic exploration of structure-activity relationships (SAR).[1]

Oxazoles as Anticancer Agents

Substituted oxazoles represent a highly promising class of anticancer agents, demonstrating efficacy against drug-susceptible and even multi-drug resistant cancer cell lines through diverse mechanisms.[4][12]

Mechanism of Action: Oxazole derivatives have been shown to inhibit a variety of targets critical for cancer cell proliferation and survival. Key mechanisms include:

-

Tubulin Polymerization Inhibition: Certain oxazoles bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][13]

-

STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in cancer cell survival and proliferation. Oxazoles have been developed to block its activity.[4][13]

-

Kinase Inhibition: They can act as protein kinase inhibitors, which regulate fundamental cellular processes.[13]

-

DNA Interaction: Some derivatives inhibit DNA topoisomerases or bind to unique DNA structures like G-quadruplexes, interfering with DNA replication and repair.[4][13]

Oxazoles in Organic Electronics

The electron-deficient nature of the oxazole ring makes its derivatives suitable for applications in organic electronics. They have been investigated as n-type organic semiconductors and as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). [7][14]The ability to modify the scaffold allows for tuning of the HOMO/LUMO energy levels, which is critical for designing efficient electronic devices. [7]

Key Synthetic Strategies for Substituted Oxazoles

The widespread application of oxazoles has spurred the development of numerous synthetic methodologies for their construction.

Classical and Modern Methodologies

Several classic name reactions form the bedrock of oxazole synthesis:

-

Robinson-Gabriel Synthesis: Involves the cyclodehydration of 2-acylamino ketones. [10][15]* Van Leusen Oxazole Synthesis: A highly versatile method that reacts an aldehyde with tosylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles. [15][16]* Cornforth Rearrangement: A thermal rearrangement of 4-acyloxazoles. [9] More recently, modern metal-catalyzed reactions, microwave-assisted synthesis, and green chemistry approaches have been developed to improve yields, reduce reaction times, and increase substrate scope. [1][15][17]

Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole This protocol provides a general procedure for synthesizing a 5-substituted oxazole from an aromatic aldehyde and TosMIC. [16][18]

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the aromatic aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC, 1.1 mmol), and anhydrous potassium carbonate (K₂CO₃, 1.5 mmol).

-

Solvent Addition: Add anhydrous methanol (10 mL) to the flask.

-

Reaction: Stir the mixture at reflux (approximately 65°C) for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure of the purified oxazole derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

The substituted oxazole is a remarkably versatile scaffold with profound implications across scientific disciplines. In drug discovery, its role as a privileged structure continues to yield novel candidates for treating cancer, inflammation, and infectious diseases. The future will likely see the development of oxazole derivatives with even greater target specificity and improved pharmacokinetic profiles. In materials science and chemical biology, the rational design of oxazole-based probes and electronic materials is still an expanding field. As synthetic methodologies become more sophisticated, we can expect the creation of increasingly complex and functional oxazole-containing molecules, further solidifying the importance of this essential heterocyclic core in advancing research and technology.

References

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Oxazole-Based Compounds As Anticancer Agents. (2019). Bentham Science. Retrieved January 17, 2026, from [Link]

-

Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics. Retrieved January 17, 2026, from [Link]

-